molecular formula C17H18N2O5S B1641569 Mmp-8 inhibitor i

Mmp-8 inhibitor i

カタログ番号: B1641569
分子量: 362.4 g/mol
InChIキー: PPELJLBDXLMTEW-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MMP-8 Inhibitor I (CAS 236403-25-1) is a synthetic compound designed to selectively inhibit matrix metalloproteinase-8 (MMP-8), a zinc-dependent endopeptidase involved in extracellular matrix remodeling and inflammatory processes. Structurally, it incorporates functional groups that interact with the zinc ion in the MMP-8 active site and hydrophobic regions adjacent to the catalytic domain, enhancing binding affinity . Preclinical studies demonstrate its efficacy in reducing neuroinflammatory symptoms in experimental autoimmune encephalomyelitis (EAE) models, particularly when administered early in disease progression . However, it exhibits off-target inhibition of related MMPs (e.g., MMP-9, MMP-13), necessitating further optimization for absolute specificity .

特性

分子式

C17H18N2O5S

分子量

362.4 g/mol

IUPAC名

(3R)-N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)/t16-/m1/s1

InChIキー

PPELJLBDXLMTEW-MRXNPFEDSA-N

異性体SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NO

正規SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO

配列

X

製品の起源

United States

準備方法

Synthesis Protocol

The tether-MAP sequence (NCC-SWLAYPGAVSYRG) is assembled on a resin using Fmoc chemistry. Key steps include:

  • Deprotection : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF).
  • Coupling : Amino acids are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled in a 4-fold molar excess.
  • Cleavage : The peptide is liberated from the resin using trifluoroacetic acid (TFA) with triisopropylsilane and water as scavengers.

Post-synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) purifies the crude product, followed by lyophilization for storage at −20°C.

Organic Synthesis of Small-Molecule Inhibitors

Small-molecule MMP-8 inhibitors, such as hydroxamate derivatives, are synthesized through multi-step organic reactions. Modifications to the arylsulfone and zinc-binding groups optimize specificity and potency.

Key Synthetic Routes

The synthesis of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (representative of MMP-8 inhibitor I) involves:

Step Reaction Type Reagents/Conditions Purpose
1 Sulfonylation 4-Methoxyphenylsulfonyl chloride, DCM Introduce sulfone moiety
2 Alkylation Isobutyl bromide, K₂CO₃, DMF Attach hydrophobic substituent
3 Hydroxamic Acid Formation NH₂OH·HCl, EDCI, HOBt, DIPEA Chelate zinc ion

Yields typically range from 60–75%, with purity validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Recombinant Production of MMP-8 for Inhibitor Screening

Recombinant MMP-8 is essential for validating inhibitor efficacy. Escherichia coli expression systems yield active enzyme through the following steps:

Cloning and Expression

The MMP-8 gene, fused with thioredoxin and polyhistidine tags, is cloned into a pET vector. BL21(DE3) cells are induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 20 hours.

Purification

  • Affinity Chromatography : Ni-NTA resin captures the polyhistidine-tagged protein.
  • Tag Removal : Thrombin and Factor Xa cleave fusion partners, releasing active MMP-8.
  • Gel Filtration : Superdex 75 HR 10/30 column removes aggregates, achieving >90% purity.

Analytical Characterization of this compound

Rigorous analytical protocols ensure inhibitor integrity and functionality.

Spectroscopic Techniques

  • Ellipsometry : Measures thickness changes (Δ = 1.2–1.5 nm) upon inhibitor-enzyme binding, confirming direct interaction.
  • Circular Dichroism (CD) : Verifies secondary structure preservation in peptide inhibitors (α-helix content >30%).

Biochemical Assays

  • Fluorometric Activity Assay : MMP-8 activity is monitored using Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ substrate (kₐₜₜ = 0.15 s⁻¹; Kₘ = 12 μM).
  • Western Blotting : Detects MMP-8 fragments (e.g., 24 kDa autolytic product) to assess inhibition efficacy.

Challenges and Optimization Strategies

Solubility and Stability

Hydrophobic inhibitors often exhibit poor aqueous solubility. Co-solvents (e.g., 10% DMSO) and PEGylation enhance bioavailability without compromising activity.

Scalability

SPPS and recombinant methods face scalability issues. Continuous-flow peptide synthesizers and high-cell-density fermentation improve yield for clinical applications.

化学反応の分析

反応の種類: MMP-8阻害剤Iは、以下を含む様々な化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成します。

    還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

    置換: 阻害剤は、特定の原子または基が他の原子または基に置換される置換反応を受けます。

一般的な試薬と条件:

    酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

    還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換試薬: 様々なハロゲン化剤や求核剤が置換反応に用いられます。

主な生成物: これらの反応から形成される主な生成物には、官能基が変化したMMP-8阻害剤Iの改変バージョンが含まれ、これらは構造-活性相関を研究し、化合物の有効性を高めるために使用できます。

4. 科学研究への応用

MMP-8阻害剤Iは、以下を含む広範囲の科学研究への応用があります。

    化学: マトリックスメタロプロテイナーゼの阻害とその様々な化学プロセスにおける役割を研究するためのツールとして使用されます。

    生物学: 組織の改変、炎症、創傷治癒の研究に使用されます。

    医学: がん、関節炎、心臓血管疾患などの疾患の治療における潜在的な治療応用が調査されています。

    工業: MMP-8を標的とする診断ツールや治療薬の開発に使用されます。

科学的研究の応用

MMP-8 Inhibitor I has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.

    Biology: Employed in research on tissue remodeling, inflammation, and wound healing.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, arthritis, and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting MMP-8.

作用機序

MMP-8阻害剤Iは、MMP-8酵素の活性部位に結合することによってその効果を発揮し、その活性を阻害します。阻害剤は、酵素の活性部位に存在する亜鉛イオンと相互作用し、酵素がコラーゲンや他の基質を切断するのを防ぎます。 MMP-8活性のこの阻害は、組織の分解と炎症の減少につながります .

類似の化合物:

    MMP-1阻害剤: コラーゲンも分解しますが、基質特異性が異なる、マトリックスメタロプロテイナーゼ-1を阻害します。

    MMP-9阻害剤: ゼラチンやその他の細胞外マトリックス成分の分解に関与する、マトリックスメタロプロテイナーゼ-9を標的としています。

    MMP-13阻害剤: 軟骨の分解に関与する、マトリックスメタロプロテイナーゼ-13を阻害します。

MMP-8阻害剤Iのユニークさ: MMP-8阻害剤Iは、MMP-8に対する高い選択性によりユニークであり、様々な生理学的および病理学的プロセスにおけるこの酵素の特定の役割を研究するための貴重なツールとなっています。 他の阻害剤とは異なり、MMP-8阻害剤Iは他のマトリックスメタロプロテイナーゼの活性を有意に影響を与えず、オフターゲット効果のリスクを軽減します .

類似化合物との比較

Comparison with Similar MMP-8 Inhibitors

Compound 8 (Ki = 36 ± 11 nM for MMP-13; 8500 ± 1400 nM for MMP-8)
  • Selectivity : 240-fold selectivity for MMP-13 over MMP-8 due to bulky hydrophobic substitutions that exploit dynamic differences in the MMP-13 binding pocket .
  • Mechanism : Competitive inhibition via zinc chelation and hydrogen bonding with MMP-13-specific residues (e.g., Arg-243, Asn-239) .
RO200-1770
  • Mechanism : Active site-directed inhibition without zinc chelation.
  • Limitations : Insufficient data on in vivo efficacy or cross-reactivity with other MMPs.
M8I Derivatives (Compounds 2–5)
  • Optimization : Modified functional groups (e.g., hydroxamate-to-carboxylate switch in Compound 4) improve pharmacokinetics but retain partial inhibition of TNF-α over other cytokines .
  • Applications : Tested in sepsis models, showing reduced proinflammatory mediator secretion.

Peptide-Based Inhibitors

Tether-MAP Peptide
  • Design: Combines a metal-binding tripeptide (MAP) with a 13-amino-acid spacer for accessibility .
  • Efficacy : Requires 10-fold higher concentrations than free MAP but achieves complete MMP-8 inhibition at lower doses than NNGH (a broad-spectrum inhibitor) .
  • Mechanism : Zinc abstraction or direct binding to the catalytic site, inactivating MMP-8 .
Ageladine A (CAS 643020-13-7)
  • Selectivity : Potent MMP-8 inhibition via zinc chelation and hydrophobic interactions, with minimal off-target effects .

Broad-Spectrum MMP Inhibitors

Marimastat (CAS 154039-60-8)
  • Scope : Pan-MMP inhibitor (MMP-1, -2, -3, -7, -8, -9, -14) .
  • Drawbacks : Clinical use hampered by musculoskeletal toxicity due to lack of selectivity.
NNGH
  • Activity : Inhibits MMP-8 but also MMP-1, -2, -3, and -8.
  • Comparison : Less effective than tether-MAP in dental polymer applications .

Key Research Findings and Data Tables

Table 1: Selectivity and Inhibition Profiles

Compound Target MMP Ki (nM) Selectivity Ratio (vs. MMP-8) Key Mechanism Reference
MMP-8 Inhibitor I MMP-8 N/A 1 (Baseline) Zinc chelation
Compound 8 MMP-13 36 240 (MMP-13/MMP-8) Hydrophobic substitution
Tether-MAP MMP-8 ~1000* 10 (vs. NNGH) Zinc abstraction
Ageladine A MMP-8 Sub-µM >100 Zinc chelation
Marimastat Pan-MMP 1–10 N/A Broad-spectrum inhibition

*Estimated from relative concentration requirements.

生物活性

Matrix metalloproteinase-8 (MMP-8), also known as collagenase-2, plays a crucial role in various physiological and pathological processes, including inflammation, tissue remodeling, and disease progression. MMP-8 inhibitor I (M8I) has emerged as a significant compound in the modulation of MMP-8 activity, offering potential therapeutic avenues for conditions such as neuroinflammation, atherosclerosis, and other inflammatory disorders.

MMP-8 is involved in the cleavage of extracellular matrix components, particularly type I collagen. It is activated in response to inflammatory stimuli and contributes to the pathogenesis of various diseases by mediating tissue degradation and inflammatory responses. The inhibition of MMP-8 using M8I has been shown to suppress its activity effectively, leading to reduced inflammation and tissue damage.

Key Findings on Biological Activity

  • Neuroinflammation : In a study involving lipopolysaccharide (LPS)-stimulated microglial cells, treatment with M8I significantly inhibited the secretion of pro-inflammatory cytokines such as TNF-α. This suggests that MMP-8 plays a pivotal role in microglial activation and that its inhibition could be a therapeutic strategy for neuroinflammatory disorders .
  • Atherosclerosis : Research indicates that MMP-8 contributes to the development of atherosclerosis by promoting vascular inflammation. Inhibition of MMP-8 resulted in decreased macrophage infiltration and reduced collagen degradation in atherosclerotic lesions. Moreover, MMP-8 knockout mice exhibited lower levels of angiotensin II (a potent vasoconstrictor) and decreased vascular cell adhesion molecule-1 (VCAM-1) expression, highlighting its role in vascular pathology .
  • Pulmonary Inflammation : Interestingly, studies have shown that MMP-8 can have an anti-inflammatory role in acute lung injury models. The presence of membrane-bound MMP-8 on activated polymorphonuclear cells (PMNs) appears to regulate inflammation and collagen turnover, indicating that the biological roles of MMP-8 may vary depending on the tissue context .

Case Study 1: Neuroinflammatory Disorders

In an experimental model of neuroinflammation, administration of M8I led to significant reductions in microglial activation markers and pro-inflammatory cytokines in both serum and cerebrospinal fluid. This suggests that targeting MMP-8 could mitigate neuroinflammatory responses associated with conditions like bacterial meningitis and multiple sclerosis .

Case Study 2: Atherosclerosis

In studies involving atherosclerosis-prone mice, genetic deletion of MMP-8 resulted in markedly reduced plaque formation and improved vascular health indicators. The administration of M8I similarly reduced plaque size and improved collagen content within lesions, demonstrating its potential as a therapeutic agent against cardiovascular diseases .

Data Table: Summary of Biological Activities

Disease/Condition Effect of MMP-8 Inhibition Reference
NeuroinflammationReduced TNF-α secretion; decreased microglial activation
AtherosclerosisDecreased plaque size; reduced macrophage infiltration
Idiopathic Pulmonary FibrosisProtection against lung fibrosis; reduced MMP levels
Periodontal DiseasesHalted progression of periodontitis; decreased collagenolytic activity

Q & A

Q. What is the primary mechanism of MMP-8 inhibition by small-molecule inhibitors like MMP-8 Inhibitor I (CAS 236403-25-1)?

MMP-8 inhibitors typically target the zinc-binding active site of the enzyme. For example, peptide-based inhibitors such as H2N-PLG-NHOH (CAS 120928-08-7) coordinate with the catalytic Zn²⁺ ion, disrupting substrate hydrolysis . Similarly, tether-MAP peptides abstract Zn²⁺ from the MMP-8 active site, leading to enzyme inactivation . Methodologically, structural validation can be achieved via X-ray crystallography or ellipsometric measurements of inhibitor-enzyme interactions .

Q. Which structural features are critical for MMP-8 inhibitor specificity?

Key features include:

  • A zinc-binding group (e.g., hydroxamate, carboxylate) to interact with the catalytic Zn²⁺.
  • Hydrophobic moieties to occupy the S1' pocket, a flexible loop region unique to MMP-8 .
  • Peptide backbones mimicking collagen substrates, as seen in H2N-Pro-Leu-Gly-NHOH (Ki = 19 μM) . Computational docking studies (e.g., molecular dynamics simulations) are essential to optimize these interactions while minimizing off-target effects on other MMPs .

Q. How do broad-spectrum MMP inhibitors like Marimastat (CAS 154039-60-8) compare to selective MMP-8 inhibitors?

Marimastat inhibits MMP-8 (IC₅₀ ~10 nM) but lacks specificity due to its broad affinity for MMP-1, -2, -3, -9, and -13 . Selective inhibitors, such as this compound, exploit structural differences in the MMP-8 S1' loop to enhance specificity. Selectivity assays using fluorogenic substrates or zymography are recommended to validate target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀/Ki values for MMP-8 inhibitors across studies?

Discrepancies often arise from assay conditions (e.g., pH, substrate type) or enzyme source (recombinant vs. tissue-derived). For example:

  • Batimastat’s IC₅₀ for MMP-8 varies between 1–20 nM depending on the substrate .
  • The peptide H2N-PLG-NHOH shows a Ki of 19 μM in collagenase-specific assays . Standardization using recombinant MMP-8 and consensus substrates (e.g., collagen type I) is critical. Cross-validation with orthogonal methods (e.g., surface plasmon resonance) is advised .

Q. What experimental designs are optimal for assessing MMP-8 inhibitor efficacy in vivo?

  • Animal models : Use diabetic wound healing (e.g., MMP-8’s role in collagen degradation) or alkali-burned corneas to test inhibitors like ND-336 or this compound .
  • Dosage : Systemic IP injection (e.g., 10 mg/kg MMP-8 inhibitor) combined with topical application mimics clinical delivery .
  • Biomarkers : Measure MMP-8 activity via ELISA or gelatin zymography in tissue lysates .

Q. How can computational methods improve the design of MMP-8 inhibitors with enhanced binding affinity?

  • Molecular docking : Predict binding poses using tools like AutoDock Vina. For instance, cinnamic acid derivatives show higher binding affinity (−9.45 kcal/mol) than control inhibitors in MMP-8 catalytic sites .
  • Quantum mechanical/molecular dynamics (QM/MM) : Simulate Zn²⁺ coordination dynamics to refine inhibitor chelation strategies .
  • Free energy calculations : Use MMGBSA to compare binding energies of analogs (e.g., bisphosphonates vs. hydroxamates) .

Q. What strategies address the challenge of MMP-8’s large, flexible binding pocket in inhibitor design?

  • Peptide-based inhibitors : Longer sequences (e.g., tether-MAP) can occupy the S1' loop region, improving binding kinetics .
  • Hybrid molecules : Combine zinc-binding groups with collagen-mimetic peptides to enhance substrate competition .
  • Covalent inhibitors : Introduce disulfide bonds or acrylamide warheads to stabilize interactions with cysteine residues near the active site .

Methodological Considerations

Q. How should researchers validate MMP-8 inhibition in complex biological matrices (e.g., wound fluid)?

  • Activity-based probes : Use fluorogenic substrates (e.g., DQ-collagen) to quantify MMP-8 activity in situ .
  • Inhibitor spiking : Add known concentrations of this compound to tissue extracts and compare activity via Western blot .
  • TIMP competition assays : Co-incubate inhibitors with TIMP-1 to assess competitive binding .

Q. What are the limitations of current MMP-8 inhibitor studies, and how can they be mitigated?

  • Off-target effects : Use MMP knockout models or isoform-specific antibodies to confirm target engagement .
  • Oral stability : For dental applications (e.g., adhesive polymers), test inhibitor stability under salivary pH using HPLC .
  • Translational relevance : Prioritize inhibitors with nanomolar Ki values (e.g., ND-336 at 118.80 nM) for preclinical trials .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。